molecular formula C13H17Cl2NO3 B1474255 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide CAS No. 1803599-10-1

2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide

Cat. No.: B1474255
CAS No.: 1803599-10-1
M. Wt: 306.18 g/mol
InChI Key: BTZKYTUQXMHAKJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide is an organic compound with the molecular formula C13H17Cl2NO3 It is characterized by the presence of two chlorine atoms, two ethyl groups, and two methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide typically involves the reaction of 2,6-dichloro-3,5-dimethoxybenzoic acid with N,N-diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex are used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

    Reduction Reactions: Products include primary or secondary amines resulting from the reduction of the amide group.

Scientific Research Applications

2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N,N-diethylbenzamide: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group, leading to different applications and reactivity.

    2,6-Dichloro-N,N-diethyl-3,5-dimethoxyphenylamine:

Uniqueness

2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide is unique due to the presence of both methoxy and diethylamino groups on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3/c1-5-16(6-2)13(17)10-11(14)8(18-3)7-9(19-4)12(10)15/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZKYTUQXMHAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC(=C1Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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